4,4-Bis(methylthio)but-3-en-2-one
Overview
Description
The compound 4,4-Bis(methylthio)but-3-en-2-one is a chemical entity that has been explored in various research contexts due to its potential as a versatile template for the synthesis of novel heterocyclic scaffolds and as a synthon for the efficient regiospecific synthesis of heterocycles. Its derivatives have been studied for their ability to undergo nucleophilic reactions and cyclocondensations, leading to a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of heterocyclic compounds using 4,4-Bis(methylthio)but-3-en-2-one derivatives has been demonstrated in several studies. For instance, the compound 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one has been used as a template for the synthesis of imidazol-5-(4H)-ones, thiazolyl dihydroisoquinoline, and β-carboline derivatives through nucleophilic ring opening followed by various rearrangements and cyclizations . Additionally, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been employed as a three-carbon synthon for the synthesis of five and six-membered heterocycles, showcasing the versatility of 4,4-Bis(methylthio)but-3-en-2-one derivatives in constructing complex molecular architectures .
Molecular Structure Analysis
The molecular structure of 4,4-Bis(methylthio)but-3-en-2-one derivatives has been elucidated through various analytical techniques. For example, the crystal and molecular structure of 1,1-Bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one was determined using X-ray diffraction, revealing a highly conjugated and planar structure due to the delocalization of electrons within the molecule . Similarly, the conformation of 2,4-bis(methylthio)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane was investigated through crystal structure determination, vibrational analysis, and quantum mechanical calculations, highlighting the influence of steric interactions and packing effects on the molecular conformation .
Chemical Reactions Analysis
The reactivity of 4,4-Bis(methylthio)but-3-en-2-one derivatives has been explored in the context of nucleophilic reactions and cyclocondensations. For instance, 2-Bis(methylthio)methylenebenzothiophen-3(2H)-one reacts with amines and active methylenes to yield replacement products of the methylthio groups . Moreover, the unique properties of related compounds, such as 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, have been studied, demonstrating their behavior in various chemical reactions to produce carbenium iodides, diselenoles, and dithiocarboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-Bis(methylthio)but-3-en-2-one derivatives are closely related to their molecular structure and reactivity. The planarity and conjugation within the molecules contribute to their unique electronic properties, which are essential for their reactivity in synthesizing heterocyclic compounds . The crystal structures of related dithiolene ligand molecules have been compared, revealing similarities in unit cells and molecular alignment, which may influence their physical properties and reactivity .
Scientific Research Applications
Application 1: Synthesis of Deuterated Heterocycles and Aromatics
- Summary of the Application : 4,4-Bis(methylthio)but-3-en-2-one is used as a 1,3-dielectrophilic building block for the synthesis of 5- and 6-membered deuterated heterocycles and aromatics .
- Methods of Application : Acetone-d6 is transformed into 4,4-bis(methylthio)but-3-en-2-one-1,1,1,3-d4 . The resulting tetradeutero-α-oxoketenedithioacetal is then used as a building block for the synthesis .
- Results or Outcomes : The use of 4,4-bis(methylthio)but-3-en-2-one-1,1,1,3-d4 as a building block has been shown to be an effective method for the synthesis of deuterated heterocycles and aromatics .
Application 2: Synthesis of Trifluoromethylated Heterocyclic Compounds
- Summary of the Application : 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one is used in reactions with cyanoacetamide, malonamide, acetoacetamide, amidines, hydrazines, and hydroxylamine to produce a number of novel trifluoromethylated heterocyclic compounds containing the methylthio group .
- Methods of Application : The compound 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one is reacted with various reagents such as cyanoacetamide, malonamide, acetoacetamide, amidines, hydrazines, and hydroxylamine .
- Results or Outcomes : The reactions resulted in the production of a number of novel trifluoromethylated heterocyclic compounds containing the methylthio group .
Application 3: Synthesis of Deuterated Heterocycles and Aromatics
- Summary of the Application : 4,4-Bis(methylthio)but-3-en-2-one is used as a 1,3-dielectrophilic building block for the synthesis of 5- and 6-membered deuterated heterocycles and aromatics .
- Methods of Application : Acetone-d6 is transformed into 4,4-bis(methylthio)but-3-en-2-one-1,1,1,3-d4 . The resulting tetradeutero-α-oxoketenedithioacetal is then used as a building block for the synthesis .
- Results or Outcomes : The use of 4,4-bis(methylthio)but-3-en-2-one-1,1,1,3-d4 as a building block has been shown to be an effective method for the synthesis of deuterated heterocycles and aromatics .
Application 4: Thio-Michael Addition
- Summary of the Application : 4,4-Bis(ethylthio)but-3-en-2-one and 4,4-bis(benzylthio)but-3-en-2-one have been investigated as non-thiolic and odorless thiol equivalents in thio-Michael addition .
- Methods of Application : The compounds 4,4-Bis(ethylthio)but-3-en-2-one and 4,4-bis(benzylthio)but-3-en-2-one are used in thio-Michael addition reactions .
- Results or Outcomes : The use of these compounds as non-thiolic and odorless thiol equivalents in thio-Michael addition has been investigated .
Application 5: Simulation Visualizations
- Summary of the Application : 4,4-Bis(methylthio)but-3-en-2-one is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
- Methods of Application : The compound 4,4-Bis(methylthio)but-3-en-2-one is used in various simulation programs .
- Results or Outcomes : The use of this compound in simulation programs has been shown to produce impressive visualizations .
Application 6: Synthesis of Decorated Metal-Organic Frameworks
- Summary of the Application : The functionalized ligand (E)-4,4′-(1,4-bis(methylthio)but-2-ene-2,3-diyl)dibenzoic acid (H 2 L S) and four metal-organic frameworks have been synthesized .
- Methods of Application : The compound (E)-4,4′-(1,4-bis(methylthio)but-2-ene-2,3-diyl)dibenzoic acid (H 2 L S) is used in the synthesis of metal-organic frameworks .
- Results or Outcomes : The use of this compound in the synthesis of metal-organic frameworks has been investigated .
Safety And Hazards
properties
IUPAC Name |
4,4-bis(methylsulfanyl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS2/c1-5(7)4-6(8-2)9-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICADXNGCMYDRDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(SC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449144 | |
Record name | 3-Buten-2-one, 4,4-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Bis(methylthio)but-3-en-2-one | |
CAS RN |
17649-86-4 | |
Record name | 3-Buten-2-one, 4,4-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-bis(methylsulfanyl)but-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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